molecular formula C37H22N4S B14118369 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole

2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole

Cat. No.: B14118369
M. Wt: 554.7 g/mol
InChI Key: PEMVPUWQKKZHMT-UHFFFAOYSA-N
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Description

2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a complex organic compound known for its unique structural properties. It is composed of carbazole and benzoimidazothiazole moieties, which contribute to its high thermal stability and photochemical properties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole derivatives with benzoimidazothiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbazole derivatives .

Scientific Research Applications

2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a host material that facilitates charge transport and emission of light. The compound’s unique structure allows it to efficiently transfer energy and electrons, contributing to its high performance in devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Compared to these similar compounds, 2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole stands out due to its unique combination of carbazole and benzoimidazothiazole moieties. This combination imparts superior thermal stability, photochemical properties, and efficiency in optoelectronic applications .

Properties

Molecular Formula

C37H22N4S

Molecular Weight

554.7 g/mol

IUPAC Name

2,9-di(carbazol-9-yl)benzimidazolo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C37H22N4S/c1-5-13-30-25(9-1)26-10-2-6-14-31(26)39(30)23-17-19-29-34(21-23)41-35-22-24(18-20-36(35)42-37(41)38-29)40-32-15-7-3-11-27(32)28-12-4-8-16-33(28)40/h1-22H

InChI Key

PEMVPUWQKKZHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N=C6N5C7=C(S6)C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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